4-Thiazolidinecarboxylic acid, 2-methyl-, (2S,4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinecarboxylic acid, 2-methyl-, (2S,4R)- is a chiral compound belonging to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 4-thiazolidinecarboxylic acid, 2-methyl-, (2S,4R)- can be achieved through several synthetic routes. One common method involves the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . This multicomponent reaction (MCR) is efficient and yields high-purity products. Industrial production methods often employ similar reaction conditions but on a larger scale, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
4-Thiazolidinecarboxylic acid, 2-methyl-, (2S,4R)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Thiazolidinecarboxylic acid, 2-methyl-, (2S,4R)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is utilized in the development of biocompatible materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 4-thiazolidinecarboxylic acid, 2-methyl-, (2S,4R)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular receptors .
Comparison with Similar Compounds
4-Thiazolidinecarboxylic acid, 2-methyl-, (2S,4R)- can be compared with other thiazolidine derivatives, such as:
Thiazolidine-4-carboxylic acid: A similar compound with a different substitution pattern, exhibiting distinct biological activities.
2-Ethylthiazolidine-4-carboxylic acid: Another derivative with variations in its chemical structure, leading to different reactivity and applications.
The uniqueness of 4-thiazolidinecarboxylic acid, 2-methyl-, (2S,4R)- lies in its specific stereochemistry and the resulting biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
88855-02-1 |
---|---|
Molecular Formula |
C5H9NO2S |
Molecular Weight |
147.20 g/mol |
IUPAC Name |
(2S,4R)-2-methyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4-/m0/s1 |
InChI Key |
FHTPNEYXMGZOSH-IMJSIDKUSA-N |
Isomeric SMILES |
C[C@H]1N[C@@H](CS1)C(=O)O |
Canonical SMILES |
CC1NC(CS1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.